molecular formula C16H25NO B5764723 N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine

Cat. No. B5764723
M. Wt: 247.38 g/mol
InChI Key: MEUTVEJCJODNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been used for scientific research purposes. MXE is known to have a similar mechanism of action to ketamine, but with a longer duration of action and more potent effects.

Mechanism of Action

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine works by binding to the NMDA receptor in the brain, which is involved in the regulation of pain, cognition, and memory. By blocking this receptor, this compound produces dissociative effects, which can cause hallucinations, altered perceptions, and anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase dopamine and serotonin release in the brain, which may contribute to its antidepressant effects. This compound has also been shown to cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a longer duration of action than ketamine, which allows for longer experiments. However, this compound also has several limitations. It is a controlled substance in many countries, which can make it difficult to obtain. It also has a high potential for abuse and can cause serious side effects, which can limit its use in research.

Future Directions

There are several potential future directions for research on N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been shown to have rapid antidepressant effects in animal models, and further research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new analogs of this compound with improved pharmacological properties. Finally, research is needed to better understand the long-term effects of this compound use and its potential for abuse.

Synthesis Methods

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine can be synthesized by the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine has been used in scientific research for a variety of purposes. It has been studied for its potential as an anesthetic agent, as well as for its effects on the central nervous system. This compound has also been used in studies on the treatment of depression and anxiety disorders.

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-18-16-10-8-14(9-11-16)12-13-17-15-6-4-2-3-5-7-15/h8-11,15,17H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUTVEJCJODNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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